2-Fluoro-5-methoxy-4-nitrobenzoic acid
Overview
Description
2-Fluoro-5-methoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring
Mechanism of Action
Target of Action
It’s known that the compound can react with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .
Mode of Action
2-Fluoro-5-methoxy-4-nitrobenzoic acid interacts with its targets through various chemical reactions. For instance, it can participate in the Friedel-Crafts acylation reaction, where it reacts with methanol in the presence of a catalyst such as aluminum chloride . It can also be involved in the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction .
Biochemical Pathways
It’s known that the compound can participate in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Its predicted properties include a boiling point of 4130±450 °C and a density of 1514±006 g/cm3 .
Result of Action
It’s known that the compound can afford the ugi product when it reacts with an aldehyde, isonitrile, and a primary amine tethered to a boc-protected internal amino or hydroxyl nucleophile .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-methoxy-4-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The nitro group in the compound is known to participate in redox reactions, which can influence the activity of enzymes that are involved in oxidative stress responses . Additionally, the methoxy group can engage in hydrogen bonding with amino acid residues in proteins, potentially altering their conformation and activity. The fluorine atom, due to its electronegativity, can affect the electronic environment of the compound, influencing its reactivity and interactions with biomolecules.
Cellular Effects
This compound has been observed to impact various cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, enzymes that play crucial roles in signal transduction . The compound can also affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and nucleic acids . The methoxy group can participate in hydrogen bonding, stabilizing specific protein conformations. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors by altering the electronic distribution within the molecule. These interactions can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature, pH, and the presence of reducing agents . Over time, this compound may degrade, leading to the formation of byproducts that can have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects may be observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, facilitating its excretion . The compound can also interact with cofactors such as NADH and FADH2, influencing metabolic flux and the levels of various metabolites. These interactions can affect the overall metabolic balance within cells and tissues.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins and be sequestered in specific compartments. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or the endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . In these organelles, this compound can interact with organelle-specific proteins and influence their activity. The localization of the compound can also affect its stability and degradation, as different organelles have distinct microenvironments.
Preparation Methods
2-Fluoro-5-methoxy-4-nitrobenzoic acid can be synthesized using several methods:
Friedel-Crafts Acylation Reaction: This method involves the reaction of 2-fluoro-5-methoxy-4-nitrobenzoyl chloride with methanol in the presence of a catalyst such as aluminum chloride.
Suzuki-Miyaura Coupling Reaction: This method involves the reaction of 2-fluoro-5-methoxy-4-nitrophenylboronic acid with 4-chlorobenzoic acid in the presence of a palladium catalyst.
Buchwald-Hartwig Amination Reaction: This method involves the reaction of 2-fluoro-5-methoxy-4-nitroiodobenzene with potassium phthalimide in the presence of a palladium catalyst.
Chemical Reactions Analysis
2-Fluoro-5-methoxy-4-nitrobenzoic acid undergoes various chemical reactions:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be substituted by nucleophiles such as amines or phenols under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Scientific Research Applications
2-Fluoro-5-methoxy-4-nitrobenzoic acid has several applications in scientific research:
Comparison with Similar Compounds
2-Fluoro-5-methoxy-4-nitrobenzoic acid can be compared with other similar compounds:
2-Fluoro-5-nitrobenzoic acid: Lacks the methoxy group, which can affect its reactivity and applications.
4-Fluoro-2-methoxy-5-nitrobenzoic acid: Has a different substitution pattern, which can influence its chemical properties and biological activity.
2-Fluoro-5-methoxybenzoic acid:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-5-methoxy-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCYBTVSPGQRCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001345-80-7 | |
Record name | 1001345-80-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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